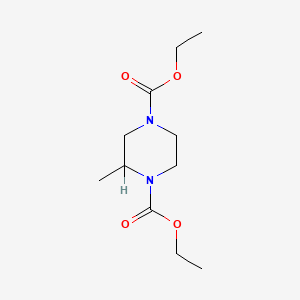

1,4-Dicarbethoxy-2-methylpiperazine

Vue d'ensemble

Description

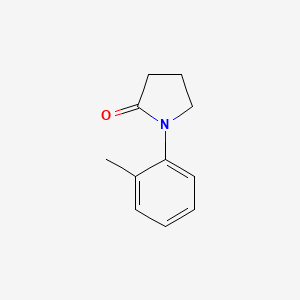

1,4-Dicarbethoxy-2-methylpiperazine is a derivative of piperazine . Piperazine is a common nitrogen heterocycle used in drug discovery and is a key component of several blockbuster drugs .

Synthesis Analysis

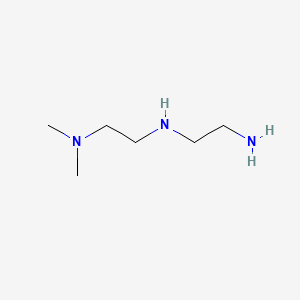

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 1,4-Dicarbethoxy-2-methylpiperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique

Synthesis and Characterization

1,4-Dicarbethoxy-2-methylpiperazine is utilized in the synthesis of various compounds. For instance, it's involved in the preparation of derivatives with affinity to 5-HT(1A) receptors, synthesized by reacting 2-methylpiperazine with chloropyrimidine or chloroquinoline followed by condensation with dibromobutane (Cybulski, Dankiewicz, & Chilmonczyk, 2001). Furthermore, 1,4-Dicarbethoxy-2-methylpiperazine derivatives are studied for their potential to act as ligands at histamine H(4) receptors, contributing to research on allergic and inflammatory responses (Engelhardt et al., 2013).

Inorganic-Organic Hybrid Material Synthesis

This chemical is also involved in creating inorganic-organic hybrid materials. For instance, a study by Gatfaoui et al. (2017) synthesized and characterized a novel organic-inorganic hybrid material, 1-methylpiperazine-1,4-diium bis(nitrate), demonstrating its potential in material science applications due to its stability and antioxidant properties (Gatfaoui, Mezni, Roisnel, & Marouani, 2017).

Catalyst in Chemical Reactions

1,4-Dicarbethoxy-2-methylpiperazine derivatives are used as catalysts in chemical reactions. For example, a N-methylpiperazine-functionalized polyacrylonitrile fiber was developed to catalyze the Gewald reaction, highlighting its significance in synthetic organic chemistry (Ma, Yuan, Xu, Li, Tao, & Zhang, 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1,4-Dicarbethoxy-2-methylpiperazine are synthesized for their potential pharmacological applications. Studies have focused on creating compounds that improve memory and learning dysfunctions in mice, indicating the chemical's role in neuropharmacology (Zhang Hong-ying, 2012).

Supramolecular Chemistry

This compound is also significant in supramolecular chemistry. Research on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids illustrates its role in creating novel supramolecular architectures (Yu et al., 2015).

Safety And Hazards

Orientations Futures

Despite the wide use of piperazine in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the development of more diverse and potentially more effective piperazine-based drugs in the future .

Propriétés

IUPAC Name |

diethyl 2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-4-16-10(14)12-6-7-13(9(3)8-12)11(15)17-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUYJXYCELJYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(C(C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dicarbethoxy-2-methylpiperazine | |

CAS RN |

63981-45-3 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dicarbethoxy-2-methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

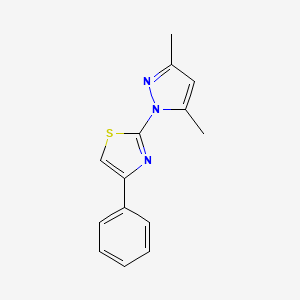

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane](/img/structure/B1617085.png)

![8-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1617091.png)

![10-methyl-7H-benzo[c]carbazole](/img/structure/B1617092.png)